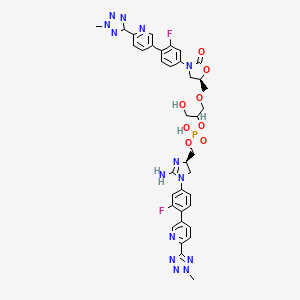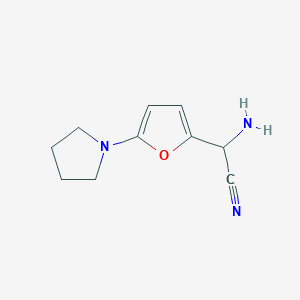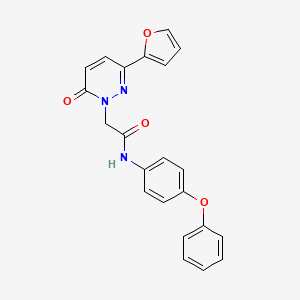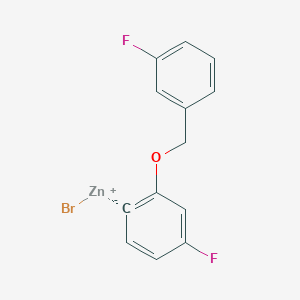
2-(3'-FluorobenZyloxy)-4-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in its structure enhances its reactivity and selectivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(3’-Fluorobenzyloxy)-4-fluorophenylmagnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions are carefully controlled to maintain the concentration of the organozinc reagent at 0.25 M in THF.
Industrial Production Methods
In an industrial setting, the production of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to ensure an oxygen-free environment. The reaction mixture is continuously stirred and monitored to maintain the desired concentration and purity of the product. The final product is then purified and packaged in custom sizes as per the requirements of the end-users .
Chemical Reactions Analysis
Types of Reactions
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with aryl halides to form biaryl compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Aryl Halides: Serve as electrophilic partners in cross-coupling reactions.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products Formed
The major products formed from the reactions of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide include biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly those containing fluorinated aromatic rings.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc bromide moiety acts as a leaving group, facilitating the formation of a new carbon-carbon bond. The presence of fluorine atoms enhances the reactivity and selectivity of the compound, making it a valuable reagent in various synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
2-(3’-Fluorobenzyloxy)-4-fluorophenylmagnesium Bromide: Similar in structure but contains a magnesium atom instead of zinc.
4-(3’-Fluorobenzyloxy)-3-fluorophenylzinc Bromide: Differently substituted but used in similar types of reactions.
Uniqueness
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide is unique due to its enhanced reactivity and selectivity, attributed to the presence of fluorine atoms. This makes it particularly useful in the synthesis of complex molecules where precision and efficiency are crucial .
Properties
Molecular Formula |
C13H9BrF2OZn |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-[(3-fluorophenyl)methoxy]benzene-4-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
MSUZLGFUKDYPBD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


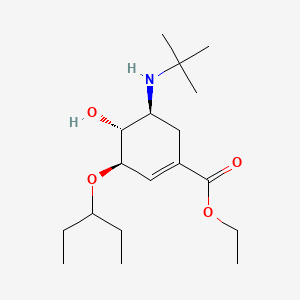
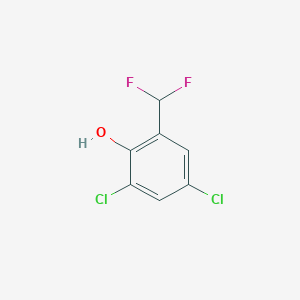
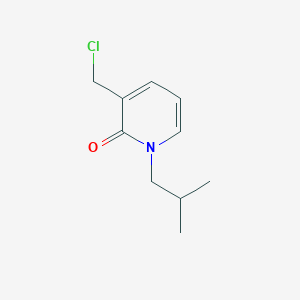
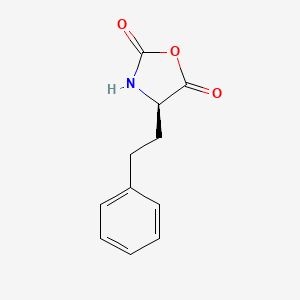
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
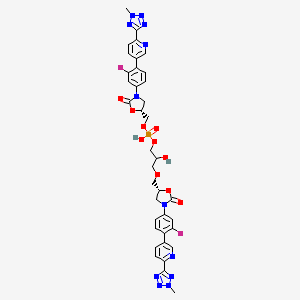
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)

![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
